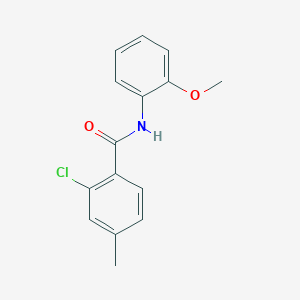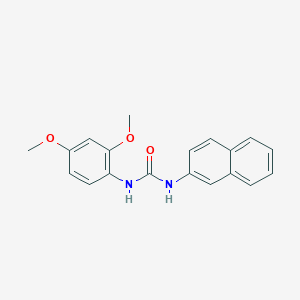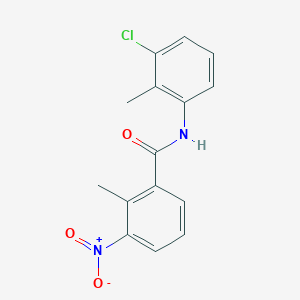
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it gained popularity in the athletic community due to its ability to enhance endurance and performance.
Mécanisme D'action
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, it has been found to have anti-tumor effects in certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 in lab experiments is that it is a highly selective and potent activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in energy metabolism and inflammation. However, one of the limitations is that it has been shown to cause cancer in animal models at high doses, which raises concerns about its safety for human use.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is its mechanism of action, particularly the signaling pathways involved in PPARδ activation. In addition, there is a need for further research on the safety and efficacy of this compound 501516 in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 involves several steps, including the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoic acid. This is followed by the reaction of 2-chloro-4-methylbenzoic acid with 2-methoxyaniline to form this compound. The final product is obtained by purifying the compound using chromatography.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, it has been found to have anti-tumor effects in certain types of cancer. However, its most well-known application is in the field of sports performance enhancement. This compound 501516 has been shown to increase endurance and stamina by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(12(16)9-10)15(18)17-13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDTTWIIMIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
